

An In-depth Technical Guide to pacFA Ceramide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *pacFA Ceramide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **pacFA ceramide**, a powerful bifunctional lipid analog. It details its chemical structure, physicochemical properties, and its applications in cutting-edge research, particularly in the identification and visualization of ceramide-binding proteins and the elucidation of ceramide-mediated signaling pathways.

Introduction to pacFA Ceramide

Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.^[1]

Understanding the intricate mechanisms by which ceramides exert their effects is a key area of research. **pacFA ceramide**, a synthetic ceramide analog, has emerged as an invaluable tool for these investigations.

pacFA ceramide is a bifunctional molecule designed for the study of ceramide-protein interactions in living cells and in vitro systems.^{[2][3]} It incorporates two key chemical moieties: a photo-activatable diazirine group and a clickable alkyne group.^{[1][4]} The diazirine group allows for covalent cross-linking to nearby proteins upon UV irradiation, effectively "trapping" interacting partners.^[2] The alkyne group enables the subsequent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.^{[2][5]} This dual functionality allows for the visualization, identification, and functional characterization of ceramide-binding proteins.^[3]

Chemical Structure and Properties

The full chemical name of **pacFA ceramide** is N-(9-(3-pent-4-ynyl-3-H-diazirin-3-yl)-nonanoyl)-D-erythro-sphingosine.^[6] It is synthesized by coupling a 15-carbon photo-activatable and clickable fatty acid (pacFA) to a D-erythro-sphingosine backbone.^{[1][7]}

Table 1: Physicochemical Properties of **pacFA Ceramide**

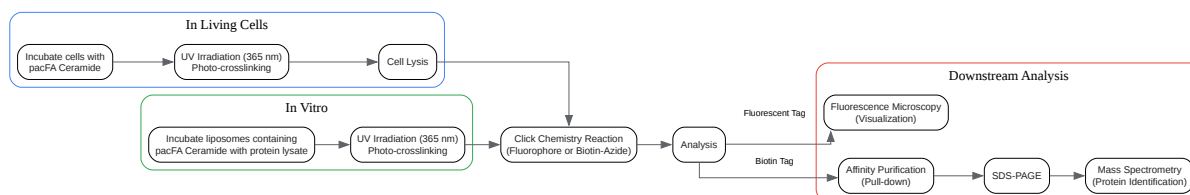
Property	Value	Reference(s)
Molecular Formula	C ₃₃ H ₅₉ N ₃ O ₃	[6]
Formula Weight	545.84 g/mol	[6]
Exact Mass	545.456	[6]
Purity	>95%	[6]
Appearance	Powder	[8]
Storage Temperature	-20°C	[6]
CAS Number	1262788-58-8	[6]

Key Experimental Applications and Protocols

pacFA ceramide is a versatile tool for a range of applications aimed at understanding ceramide biology. Its primary use is in the identification of ceramide-interacting proteins through a photo-affinity labeling and click chemistry workflow.

General Experimental Workflow

The general workflow for using **pacFA ceramide** to identify interacting proteins is as follows:



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General experimental workflow for **pacFA ceramide**.

Detailed Experimental Protocols

This protocol describes the labeling of ceramide-associated proteins (CAPs) in living cells.

- **Cell Culture:** Plate cells (e.g., N2a neuroblastoma cells) on appropriate culture vessels and grow to the desired confluency.[1]
- **pacFA Ceramide Incubation:** Prepare a stock solution of **pacFA ceramide** in an appropriate solvent (e.g., ethanol/2% dodecane).[1] Dilute the stock solution in serum-free culture medium to a final concentration of 5 μ M.[1] Incubate the cells with the **pacFA ceramide**-containing medium for 30 minutes at 37°C, protected from light.[1]
- **UV Crosslinking:** Irradiate the cells with UV light at 365 nm for 15 minutes at 37°C in a humidified atmosphere containing 5% CO₂. [1] This step activates the diazirine group, leading to the formation of a reactive carbene that covalently binds to adjacent molecules.

Following crosslinking, a reporter molecule is attached via a click reaction.

- **Cell Lysis (for pull-down):** After UV irradiation, wash the cells with PBS and lyse them in a buffer containing 1% SDS in PBS with protease inhibitors.[1]

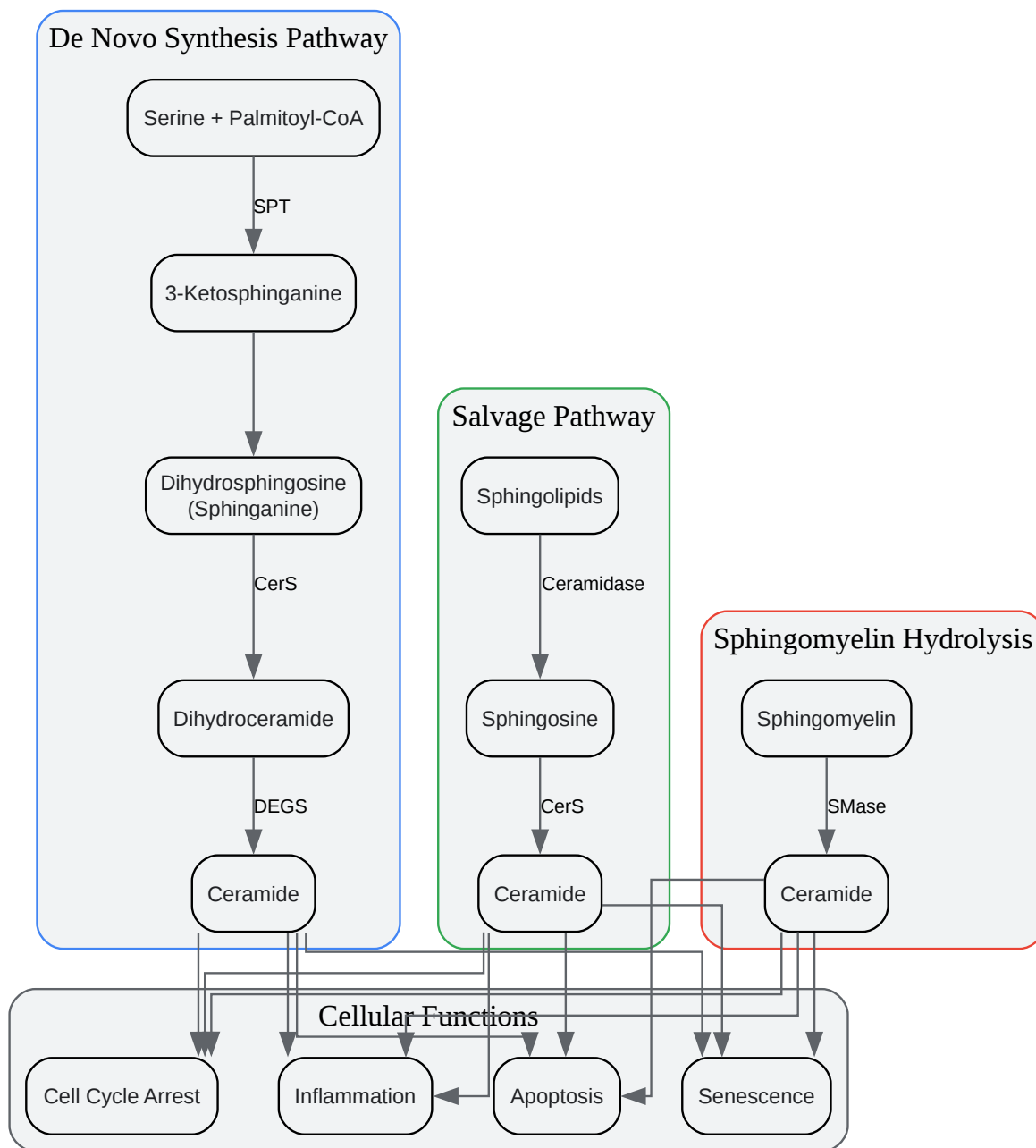
- Click Reaction with Biotin-Azide (for pull-down): To the cell lysate, add the click reaction components. A typical reaction mixture includes a biotin-azide reagent, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.[9][10] Incubate the reaction for 30 minutes to 1.5 hours at room temperature.[9][11]
- Click Reaction with Fluorescent Azide (for microscopy): For imaging, cells are typically fixed (e.g., with ice-cold methanol or 4% paraformaldehyde) after UV crosslinking.[1][12] The click reaction is then performed using a fluorescent azide (e.g., Alexa Fluor 647 azide) with a commercially available kit according to the manufacturer's instructions.[2]
- Protein Precipitation: After the click reaction with biotin-azide, precipitate the proteins from the cell lysate, for example, using a chloroform/methanol extraction method to remove unreacted reagents.[1]
- Streptavidin Pull-Down: Resuspend the protein pellet and incubate with streptavidin-coated beads to capture the biotin-tagged protein-**pacFA ceramide** complexes.[1]
- Elution and SDS-PAGE: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins by heating in SDS-PAGE sample buffer.[1] Separate the eluted proteins by SDS-PAGE.
- Mass Spectrometry: Excise protein bands of interest from the gel, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

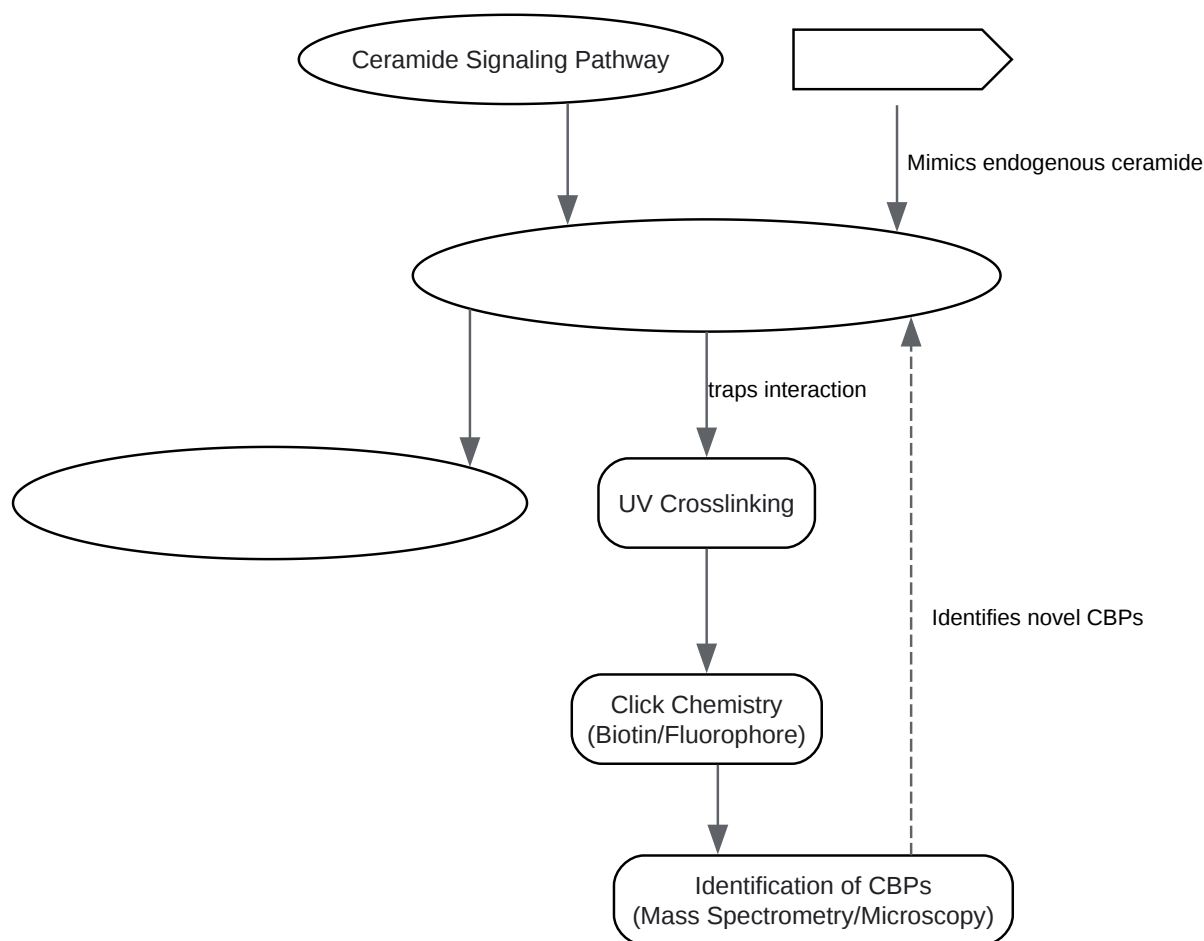
Table 2: Example of Reagents and Conditions for a Typical **pacFA Ceramide** Experiment

Step	Reagent/Parameter	Concentration/Condition	Reference(s)
Cell Incubation	pacFA Ceramide	5 μ M	[1]
Incubation Time	30 minutes	[1]	
UV Crosslinking	Wavelength	365 nm	[1]
Duration	15 minutes	[1]	
Click Chemistry	Biotin-Azide	5-50 μ M	[9]
CuSO ₄	20 mM stock	[9]	
THPTA	100 mM stock	[9]	
Sodium Ascorbate	300 mM stock	[9]	
Incubation Time	30-90 minutes	[9] [11]	

Ceramide Signaling Pathways

Ceramides are central to several signaling pathways that regulate critical cellular decisions. The de novo synthesis of ceramide begins in the endoplasmic reticulum and is completed in the Golgi apparatus. Ceramide can also be generated through the breakdown of sphingomyelin at the plasma membrane by sphingomyelinase.





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